2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 1,3-thiazole core substituted with a 4-fluorophenyl group at position 2 and a 1,3,4-thiadiazole ring conjugated via an acetamide linker. The thiadiazole moiety is further modified with a tetrahydrofuran-2-yl substituent at position 5, adopting a (2Z)-configuration. Its synthesis likely involves multi-step heterocyclic coupling reactions, as seen in analogous compounds (e.g., ).
Properties
Molecular Formula |
C17H15FN4O2S2 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C17H15FN4O2S2/c18-11-5-3-10(4-6-11)15-19-12(9-25-15)8-14(23)20-17-22-21-16(26-17)13-2-1-7-24-13/h3-6,9,13H,1-2,7-8H2,(H,20,22,23) |
InChI Key |
SBRRSSMWCAGJMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)CC3=CSC(=N3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. One common approach is the Hantzsch thiazole synthesis, which involves the reaction of a thiourea derivative with a halogenated ketone . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its hybrid thiazole-thiadiazole framework and tetrahydrofuran substitution. Below is a comparative analysis with key analogues:
Bioactivity and Pharmacological Potential
While direct bioactivity data for the target compound are absent in the provided evidence, insights can be drawn from analogues:
- Anti-inflammatory Potential: Thiadiazole-acetamides with fluorophenyl groups (e.g., ) exhibit anti-exudative activity, suggesting the target compound may modulate cyclooxygenase (COX) or lipoxygenase (LOX) pathways.
- Antimicrobial Properties : Thiadiazoles with lipophilic substituents (e.g., trifluoromethyl in ) show broad-spectrum antimicrobial effects, implying the tetrahydrofuran moiety could enhance target selectivity.
Biological Activity
The compound 2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a novel organic molecule that exhibits significant biological activity. This article explores its structure, synthesis, and various biological activities, particularly focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 364.4 g/mol. Its unique structure comprises both thiazole and thiadiazole moieties, which are known to contribute to biological activity through interactions with various molecular targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H15FN4O2S2 |
| Molecular Weight | 364.4 g/mol |
| Structural Components | Thiazole, Thiadiazole |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Thiazole Ring : Reaction of appropriate thioketones with amines.
- Thiadiazole Formation : Cyclization of thiosemicarbazones.
- Final Acetamide Formation : Acetylation of the final product.
Optimizing these synthetic routes is crucial for maximizing yield and purity while minimizing environmental impact.
Antimicrobial Properties
Research indicates that the compound exhibits promising antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
- Case Study : In vitro studies demonstrated that the compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like norfloxacin .
Anticancer Properties
The anticancer potential of this compound has been evaluated in several studies, revealing its effectiveness against different cancer cell lines.
- Case Study : A study reported that the compound exhibited cytotoxic effects on Jurkat and HT29 cancer cell lines with IC50 values lower than those of established chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) analysis indicated that the presence of both thiazole and thiadiazole rings was critical for enhancing cytotoxicity.
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : Potential interactions with key enzymes involved in cellular metabolism.
- Receptor Modulation : Binding to specific receptors that regulate cell growth and apoptosis.
Molecular dynamics simulations have suggested that hydrophobic interactions play a significant role in the binding affinity of the compound to target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
